Methyl Paraben-13C6

Catalog No.
S883048
CAS No.
1581694-95-2
M.F
C₂¹³C₆H₈O₃
M. Wt
158.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Paraben-13C6

CAS Number

1581694-95-2

Product Name

Methyl Paraben-13C6

IUPAC Name

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C₂¹³C₆H₈O₃

Molecular Weight

158.1

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

SMILES

COC(=O)C1=CC=C(C=C1)O

Synonyms

4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-(Carbomethoxy)phenol-13C6; 4-(Methoxycarbonyl)phenol-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-Hydroxymethyl Benzoate-13C6; Danisol M-13C6; E 218-13C6; Killitol-13C6; Maseptol-13C6; Mekkings M-13C6;

Methyl Paraben-13C6 (in Acetone) is an isotopically labeled form of Methyl Paraben, a commonly used preservative. The presence of the 13C6 isotope allows researchers to trace the fate and quantify the amount of Methyl Paraben in a sample through a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Here are some specific scientific research applications of Methyl Paraben-13C6 (in Acetone):

  • Environmental Fate Studies

    Researchers can use Methyl Paraben-13C6 (in Acetone) to study the degradation and transformation of Methyl Paraben in the environment. By adding a known amount of the isotopically labeled compound to environmental samples, such as water or soil, scientists can track its breakdown products and measure its persistence over time. This information is crucial for understanding the potential environmental impact of Methyl Paraben .

  • Metabolism Studies

    Methyl Paraben-13C6 (in Acetone) can be used to investigate the metabolism of Methyl Paraben in biological systems. By administering the isotopically labeled compound to cells or organisms, researchers can track the incorporation of the 13C isotope into metabolites and identify the pathways by which Methyl Paraben is broken down. This information is valuable for understanding the potential toxicological effects of Methyl Paraben .

  • Analytical Method Development

    Methyl Paraben-13C6 (in Acetone) can serve as an internal standard for the development and validation of analytical methods for quantifying Methyl Paraben in various matrices. The isotopically labeled compound provides a reference peak in the mass spectrum that can be used to correct for variations in instrument response and matrix effects, leading to more accurate and precise measurements of Methyl Paraben concentration .

Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a stable isotope-labeled derivative of methyl paraben, which is a common preservative used in cosmetics and pharmaceuticals. Its chemical formula is C8H8O3, and it features a benzene ring with a hydroxyl group and a methoxycarbonyl moiety. The incorporation of carbon-13 isotopes into the compound allows for enhanced tracking and analysis in various biochemical studies.

The preservative action of Methyl Paraben is not fully understood, but several mechanisms are proposed. It may inhibit the growth of microbes by disrupting their cell membranes or interfering with essential enzyme functions. The 13C labeling in Methyl Paraben-13C6 does not affect its mechanism of action.

  • Skin Irritation: Methyl Paraben can cause skin irritation in some individuals.
  • Endocrine Disruption: There is limited evidence suggesting Methyl Paraben might have weak estrogenic activity. However, more research is needed to confirm this.
Characteristic of esters and aromatic compounds. The primary reaction involves hydrolysis, where the ester bond can be cleaved by water in the presence of acids or bases, yielding 4-hydroxybenzoic acid and methanol. This reaction is facilitated by enzymes such as esterases found in biological systems. Additionally, methyl paraben can undergo conjugation reactions, particularly glucuronidation, where it is modified by the addition of glucuronic acid, enhancing its solubility and excretion from the body .

The synthesis of Methyl Paraben-13C6 typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst. The process can be modified to introduce carbon-13 isotopes at specific positions on the benzene ring through isotopic enrichment techniques. One method involves using isotopically labeled precursors during the synthesis to ensure that the final product contains the desired carbon-13 label .

Methyl Paraben-13C6 has several applications:

  • Research: It is widely used in pharmacokinetic studies to trace metabolic pathways due to its stable isotope labeling.
  • Cosmetic Industry: As a preservative, it helps prolong the shelf life of products by inhibiting microbial growth.
  • Pharmaceuticals: It is utilized in formulations to maintain stability and efficacy.

Interaction studies involving Methyl Paraben-13C6 have primarily focused on its metabolic pathways and interactions with biological molecules. These studies reveal that methyl paraben is rapidly hydrolyzed in human liver microsomes and undergoes significant glucuronidation. The hydrolysis rates vary depending on the alkyl chain length of the paraben, with shorter chains being hydrolyzed more quickly than longer ones . Additionally, investigations into its effects on human reproductive cells have highlighted potential adverse impacts on sperm function .

Methyl Paraben-13C6 belongs to a class of compounds known as parabens, which share similar structures but differ in their alkyl chain lengths. Below is a comparison with other common parabens:

Compound NameChemical FormulaUnique Features
Methyl ParabenC8H8O3Widely used preservative; potential estrogenic effects
Ethyl ParabenC9H10O3Longer alkyl chain; slower hydrolysis rates compared to methyl paraben
Propyl ParabenC10H12O3Even longer chain; more effective against certain fungi
Butyl ParabenC11H14O3Most potent antimicrobial activity among parabens
Benzyl ParabenC9H10O4Contains a benzyl group; different antimicrobial spectrum

Methyl Paraben-13C6's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining the functional properties typical of parabens.

Isotopic Enrichment Strategies for 13C Incorporation

The foundation of successful Methyl Paraben-13C6 synthesis lies in the strategic selection and utilization of carbon-13 enriched starting materials. Multiple pathways exist for incorporating the stable isotope into the aromatic framework, each offering distinct advantages in terms of cost-effectiveness and synthetic accessibility [1] [2].

Potassium [13C]Carbonate represents the most economical source for carbon-13 incorporation, providing 99% isotopic enrichment at reasonable cost. This carbonate source has been successfully employed in the synthesis of dibenzyl carbonate intermediates, which serve as versatile one-carbon synthons for aromatic ring construction [3] [4]. The carbonate-based approach enables the preparation of labeled phenolic precursors through formal [5+1] cyclization reactions, achieving yields up to 79% on preparative scale [3].

Diethyl [2-13C]malonate serves as an alternative carbon-13 source in condensation-based synthetic approaches. This reagent has been utilized in the Steglich methodology for preparing carbon-13 labeled 4-hydroxybenzoic acid derivatives, though this approach requires more complex multi-step sequences [6] [8].

Isotope SourceEnrichment Level (%)Cost EffectivenessSynthetic Utility
Potassium [13C]Carbonate99EconomicalHigh
[1-13C]Phenol99ModerateVery High
[2,6-13C2]Phenol99HighHigh
[13C6]Phenol99Very HighVery High
Diethyl [2-13C]Malonate99ModerateHigh

Synthesis from 13C-Labeled Phenols

Houben-Hoesch Reaction Pathway

The Houben-Hoesch reaction represents the cornerstone methodology for synthesizing Methyl Paraben-13C6 from isotopically labeled phenols. This electrophilic aromatic substitution reaction involves the condensation of a nitrile with electron-rich aromatic compounds in the presence of a Lewis acid catalyst [5] [10] [11].

The reaction mechanism proceeds through the formation of a ketimine intermediate, which upon hydrolysis yields the corresponding aromatic ketone. For paraben synthesis, trichloroacetonitrile serves as the optimal nitrile component, generating trichloromethyl ketone intermediates that are ideally suited for subsequent conversion to ester products [5] [6].

Aluminum trichloride functions as the preferred Lewis acid catalyst, promoting the electrophilic attack of the activated nitrile on the phenolic substrate. The reaction demonstrates complete para-regioselectivity when applied to phenol substrates, ensuring that the acyl group is introduced exclusively at the 4-position relative to the hydroxyl group [5] [11].

Optimal reaction conditions involve treating [13C]-labeled phenols with trichloroacetonitrile (1.2 equivalents) in the presence of aluminum trichloride (3.0 equivalents) in chlorobenzene at ambient temperature. The reaction typically requires 2-4 hours for completion, as monitored by thin-layer chromatography [5] [6].

The Houben-Hoesch acylation of various 13C-labeled phenols proceeds with excellent yields:

  • [1-13C]Phenol: 91% yield of trichloromethyl ketone
  • [2,6-13C2]Phenol: 82% yield of dual-labeled intermediate
  • [13C6]Phenol: 79% yield of fully ring-labeled product [5] [6]

Modified Haloform Reaction

The second critical step in the Houben-Hoesch methodology involves the conversion of trichloromethyl ketone intermediates to the desired paraben esters through a modified haloform reaction. This transformation represents a key innovation that enables direct ester formation without the need for carboxylic acid intermediates [5] [6] [12].

Traditional haloform reactions employ aqueous hydroxide to cleave methyl ketones, generating carboxylic acids and haloform byproducts. The modified procedure utilizes alkoxide bases instead of hydroxide, enabling direct esterification through nucleophilic attack on the carbonyl carbon followed by elimination of the trichloromethyl group [5] [6].

Sodium ethoxide (21% solution in ethanol) serves as the optimal base for this transformation. The reaction requires 3.0 equivalents of the alkoxide relative to the ketone substrate to account for the initial deprotonation of the phenolic hydroxyl group. This stoichiometric consideration is critical for achieving complete conversion [5] [6].

The mechanism involves initial formation of the phenoxide anion, followed by nucleophilic attack of ethoxide on the ketone carbonyl. The resulting tetrahedral intermediate undergoes elimination of the trichloromethyl anion, which is stabilized by the three electron-withdrawing chlorine atoms. Subsequent protonation during acidic workup yields the final ethyl paraben product [5] [6] [12].

Reaction conditions for the modified haloform step:

  • Temperature: Ambient (20-25°C)
  • Solvent: Ethanol
  • Base: Sodium ethoxide (3.0 equivalents)
  • Reaction time: 2-4 hours
  • Workup: Aqueous acidic quench (pH 2-3) [5] [6]

The modified haloform reaction demonstrates excellent substrate scope, accommodating various alcohol components to generate different paraben esters. Primary alcohols (methanol, ethanol, propanol) react efficiently, while secondary alcohols show somewhat reduced reactivity but still provide acceptable yields [5] [6].

Regioselectivity in Synthetic Routes

Regioselectivity represents a critical consideration in Methyl Paraben-13C6 synthesis, as multiple regioisomers can potentially form during aromatic substitution reactions. The Houben-Hoesch reaction exhibits exceptional regiocontrol, delivering exclusively para-disubstituted products when applied to phenolic substrates [5] [6] [10].

The high regioselectivity observed in the Houben-Hoesch acylation arises from the electronic properties of the phenol substrate. The hydroxyl group serves as a strong ortho- and para-directing group through resonance stabilization of the carbocation intermediate. However, steric hindrance at the ortho positions favors substitution at the para position, resulting in complete regioselectivity [10] [11].

Electronic factors governing regioselectivity include:

  • Resonance stabilization: The phenolic hydroxyl group stabilizes carbocation intermediates through electron donation
  • Inductive effects: The oxygen atom's electronegativity influences the electron density distribution
  • Steric considerations: Bulky acylating agents preferentially attack the less hindered para position [10] [11]

Alternative synthetic approaches show varying degrees of regioselectivity. Friedel-Crafts acylation with acid chlorides often produces mixtures of ortho and para isomers, necessitating challenging separation procedures that reduce overall synthetic efficiency [13]. The pyrone-malonate condensation approach exhibits complete regioselectivity but requires the preparation of specialized pyrone intermediates [6] [8].

Comparative regioselectivity data:

Synthetic MethodPara-SelectivityOrtho-SelectivityOverall Selectivity
Houben-Hoesch>99%<1%Complete
Friedel-Crafts65-75%25-35%Moderate
Pyrone-Malonate>99%<1%Complete

Purification and Analytical Confirmation Techniques

The purification of Methyl Paraben-13C6 requires specialized techniques that preserve the isotopic integrity while achieving high chemical purity. Column chromatography serves as the primary purification method, typically employing silica gel as the stationary phase with ethyl acetate-hexane gradient elution [5] [14] [15].

Recrystallization provides the final purification step, achieving purities exceeding 98% in most cases. The choice of recrystallization solvent is critical, with ethanol-water mixtures proving most effective for paraben derivatives. The recrystallization process must be conducted under controlled conditions to prevent isotope exchange or chemical degradation [14] [15].

Analytical confirmation of Methyl Paraben-13C6 employs multiple complementary techniques to verify both chemical identity and isotopic purity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides the most direct confirmation of isotopic incorporation, showing characteristic chemical shifts for the labeled carbon atoms [16] [17] [18].

High-resolution mass spectrometry enables precise molecular weight determination and isotopic pattern analysis. The mass spectrum of Methyl Paraben-13C6 exhibits a molecular ion at m/z 158, representing a 6 mass unit shift from the unlabeled compound. Isotopic purity can be assessed through analysis of the molecular ion cluster [19] [20] [21].

Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical information, particularly for purity assessment and retention time confirmation. The technique offers high sensitivity for detecting trace impurities that might not be apparent in NMR spectra [19] [20].

Liquid chromatography-mass spectrometry (LC-MS) enables quantitative analysis and metabolite tracking applications. The technique is particularly valuable for biological studies where Methyl Paraben-13C6 serves as an internal standard or tracer compound [20] [21].

Analytical TechniqueDetection CapabilityQuantitative AccuracyTypical Application
13C Nuclear Magnetic ResonanceDirect 13C observationExcellentStructure confirmation
High-Resolution Mass SpectrometryAccurate mass determinationExcellentMolecular formula determination
Gas Chromatography-Mass SpectrometryMolecular ion confirmationGoodPurity assessment
Liquid Chromatography-Mass SpectrometryPrecursor ion scanningExcellentMetabolite tracking

Synthesis Optimization and Yield Enhancement

Synthesis optimization for Methyl Paraben-13C6 production focuses on maximizing overall yield while maintaining isotopic purity and chemical integrity. Design of experiments (DoE) methodologies have proven particularly effective for identifying optimal reaction conditions and understanding parameter interactions [22] [23].

Temperature control represents a critical optimization parameter, with the optimal range typically falling between 25-60°C for most synthetic steps. Higher temperatures can promote side reactions and isotope scrambling, while lower temperatures may result in incomplete conversion. Reaction time optimization through kinetic studies helps identify the minimum time required for complete conversion while avoiding overreaction [22] [23].

pH control emerges as perhaps the most critical factor for yield enhancement, particularly in the modified haloform step. Maintaining the reaction mixture at pH 8-10 ensures optimal nucleophilicity of the alkoxide base while preventing acid-catalyzed side reactions. Buffer systems or controlled addition of base can help maintain optimal pH throughout the reaction [24] [22].

Solvent selection significantly impacts both reaction rate and selectivity. Ethanol and methanol have proven most effective for the modified haloform reaction, providing excellent solubility for both substrates and products while stabilizing the alkoxide base. Protic solvents are generally preferred over aprotic alternatives for these transformations [22] [23].

Atmosphere control through the use of inert gases (nitrogen or argon) prevents oxidative degradation of sensitive intermediates and products. This is particularly important for phenolic compounds, which are susceptible to oxidation under aerobic conditions [22].

Substrate quality and purity of starting materials directly impact the final yield and purity of Methyl Paraben-13C6. The use of high-purity 13C-labeled phenols (>99% isotopic purity) is essential for achieving optimal results. Moisture exclusion through the use of dry solvents and glassware prevents hydrolysis reactions that can compete with the desired transformations [15] [25].

Optimization StrategyYield Improvement (%)ImplementationCritical for 13C
Excess Base Addition15-25Use 3.0 equivalents alkoxideVery High
Controlled Temperature10-20Maintain 25-60°CHigh
Proper Solvent Selection20-30Screen multiple solventsHigh
pH Control20-35Maintain pH 8-10Very High
Substrate Quality10-20Use high purity starting materialsVery High

Process intensification strategies, including the use of microreactor technology and continuous flow systems, offer potential advantages for Methyl Paraben-13C6 synthesis. These approaches can provide improved heat and mass transfer, leading to more consistent reaction conditions and potentially higher yields [22].

Purification optimization involves the systematic evaluation of chromatographic conditions, recrystallization solvents, and workup procedures. Solid-phase extraction techniques using specialized resins can provide efficient cleanup of reaction mixtures while minimizing product losses [26] [15].

XLogP3

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Wikipedia

Methyl 4-hydroxy(13C6)benzoate

Dates

Last modified: 04-14-2024

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